molecular formula C11H8N4 B6513718 2-[(pyrimidin-2-yl)amino]benzonitrile CAS No. 1470305-69-1

2-[(pyrimidin-2-yl)amino]benzonitrile

Cat. No.: B6513718
CAS No.: 1470305-69-1
M. Wt: 196.21 g/mol
InChI Key: QPLKLVBUTSWJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyrimidin-2-yl)amino]benzonitrile is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(pyrimidin-2-yl)amino]benzonitrile typically involves the nucleophilic substitution reaction between 2-chloropyrimidine and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using microwave-assisted synthesis, which significantly reduces reaction time and improves yield. This method involves the same reactants but utilizes microwave irradiation to accelerate the reaction process, making it more efficient and cost-effective.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-[(Pyrimidin-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the synthesis of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.

    Industry: The compound is used in the production of dyes, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    Rilpivirine: A second-generation NNRTI with a similar structure, used in the treatment of HIV.

    Etravirine: Another NNRTI with structural similarities, known for its effectiveness against drug-resistant HIV strains.

    Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor with a pyrimidine core, used in cancer therapy.

Uniqueness: 2-[(Pyrimidin-2-yl)amino]benzonitrile is unique due to its versatile synthetic utility and its role as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLKLVBUTSWJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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